Structure of desnitro-imidacloprid-d4 hydrochloride
Structure of desnitro-imidacloprid-d4 hydrochloride
An In-Depth Technical Guide to the Structure, Significance, and Analysis of Desnitro-imidacloprid-d4 Hydrochloride
Executive Summary
This technical guide provides a comprehensive examination of desnitro-imidacloprid-d4 hydrochloride, an isotopically labeled metabolite of the neonicotinoid insecticide imidacloprid. We delve into its chemical structure, metabolic formation, and toxicological significance, highlighting its potent activity at mammalian nicotinic acetylcholine receptors (nAChRs). Furthermore, this guide details its critical application as an internal standard in advanced analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of its unlabeled counterpart in complex matrices. Detailed protocols, data tables, and workflow diagrams are provided to support researchers, toxicologists, and drug development professionals in their understanding and application of this essential reference material.
Introduction
Imidacloprid is one of the most widely used neonicotinoid insecticides, valued for its high selectivity and efficacy against pest insects in agricultural and veterinary applications.[1][2] Its mode of action involves targeting the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[2] However, the biotransformation of imidacloprid in mammals and the environment leads to the formation of various metabolites, some of which exhibit altered toxicological profiles.
Among these, desnitro-imidacloprid (DN-IMI) is of paramount toxicological interest.[3] It is formed through the nitroreduction of the parent compound, a metabolic process that occurs in soil, plants, and animal tissues.[4] This transformation dramatically increases its affinity for mammalian nAChRs, rendering it significantly more toxic to mammals than imidacloprid itself.[1][5]
This guide focuses specifically on desnitro-imidacloprid-d4 hydrochloride . The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an invaluable tool in analytical chemistry, where it serves as an internal standard for the accurate quantification of desnitro-imidacloprid residues. The hydrochloride salt form enhances the compound's stability and solubility for analytical applications.
Chemical Identity and Structure
A precise understanding of the molecule's structure and properties is fundamental for its application.
Nomenclature and Identifiers
The systematic identification of desnitro-imidacloprid and its labeled form is crucial for regulatory and research purposes.
| Identifier | Desnitro-imidacloprid | Desnitro-imidacloprid-d4 Hydrochloride |
| IUPAC Name | 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-amine[4] | 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-1H-imidazol-2-amine-d4 Hydrochloride |
| CAS Number | 115970-17-7[1][6] | 127202-53-3 (for HCl salt)[7] |
| Chemical Formula | C₉H₁₁ClN₄[1][4][8] | C₉H₇D₄ClN₄ · HCl |
| Molecular Weight | 210.67 g/mol [1][6] | 247.12 g/mol [7][9] |
| InChI Key | UEQZFAGVRGWPDK-UHFFFAOYSA-N[1][6] | HAFNUTBIMPVXKF-UHFFFAOYSA-N |
Structural Elucidation
The structure of desnitro-imidacloprid-d4 hydrochloride consists of three key moieties: a chloropyridinyl ring, an imidazolidine ring, and an imino group, with deuterium atoms typically incorporated into the imidazolidine ring for use as an analytical standard.
Caption: Chemical structure of Desnitro-imidacloprid-d4, highlighting the chloropyridinyl and deuterated imidazolidine rings.
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Chloropyridinyl Ring: This aromatic heterocycle is essential for binding to the nAChR. The chlorine atom at the 6-position influences the molecule's electronic properties.
-
Imidazolidine Ring: This five-membered saturated ring is the site of isotopic labeling. The four deuterium atoms replace hydrogens on the ethylene backbone, providing a distinct mass signature for mass spectrometry without significantly altering the chemical properties.
-
Imino Group (=NH): This group replaces the nitroimino (=N-NO₂) group of the parent imidacloprid. This structural change is the primary reason for the increased affinity for mammalian nAChRs and the resulting higher toxicity.[5]
-
Hydrochloride Salt: The addition of hydrochloric acid protonates the basic nitrogen atom, forming a salt that typically presents as a stable, crystalline solid with improved aqueous solubility.
Formation and Synthesis
Metabolic Formation of Desnitro-imidacloprid
Desnitro-imidacloprid is not synthesized for pesticidal use; it is a product of biotransformation.
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Causality of Formation: In mammals, imidacloprid is absorbed and metabolized primarily in the liver. The critical step is the nitroreduction of the nitroguanidine moiety. This reaction is catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP) and aldehyde oxidases (AOX). The reduction converts the electron-withdrawing nitro group into a more basic imino group, fundamentally altering its interaction with biological receptors.
Caption: Metabolic pathway from Imidacloprid to its desnitro metabolite.
Conceptual Synthesis of the Labeled Standard
The chemical synthesis of desnitro-imidacloprid-d4 hydrochloride is a multi-step process designed for producing a high-purity analytical standard. While specific industrial methods are proprietary, a general pathway can be inferred from known chemical syntheses of imidacloprid and its analogs.[10][11]
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Synthesis of Deuterated Ethylene Diamine: The synthesis would begin with a deuterated precursor, such as ethylene-d4 glycol or a related compound, which is then converted to N-(2-chloro-5-pyridylmethyl)ethylenediamine-d4.
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Ring Formation: The deuterated diamine is reacted with a reagent like cyanogen bromide or a similar cyclizing agent to form the 2-iminoimidazolidine-d4 ring structure.
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Coupling Reaction: The resulting intermediate is coupled with 2-chloro-5-(chloromethyl)pyridine to attach the chloropyridinylmethyl side chain.
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Salt Formation: The final free base is treated with a stoichiometric amount of hydrochloric acid in a suitable solvent to precipitate the desnitro-imidacloprid-d4 hydrochloride salt, which is then purified.
Mechanism of Action and Toxicological Significance
The structural shift from imidacloprid to desnitro-imidacloprid has profound toxicological consequences.
Potent Agonism at Mammalian nAChRs
While imidacloprid is a weak agonist at mammalian nAChRs, desnitro-imidacloprid is a potent activator.[5]
-
Expert Insight: The nitro group in imidacloprid is partially negatively charged and does not readily protonate, making it a poor mimic of the positively charged acetylcholine neurotransmitter at mammalian receptors. In contrast, the imino group of desnitro-imidacloprid is more readily protonated at physiological pH, allowing it to bind with high affinity to the cationic binding site of mammalian nAChRs. This makes it a powerful neurotoxicant in non-target species.[5]
Studies have demonstrated that DN-IMI acts as a potent agonist on several physiologically critical human nAChR subtypes, including α7, α3β4, and the high-sensitivity α4β2 variant, with a potency comparable to that of nicotine.[3][12][13] This potent agonism is 100 to 1,000 times greater than that of the parent imidacloprid.[4]
Downstream Cellular Signaling
Activation of nAChRs by desnitro-imidacloprid triggers a cascade of intracellular events.
-
Mechanism: Binding of DN-IMI to the α4β2 nAChR subtype initiates a conformational change in the receptor, opening its ion channel. This leads to an influx of cations, including Ca²⁺, from the extracellular space and mobilization of Ca²⁺ from intracellular stores, particularly via the inositol 1,4,5-trisphosphate (IP₃) pathway.[14] The resulting increase in cytosolic Ca²⁺ activates a series of downstream kinases, including Protein Kinase C (PKC) and the Extracellular signal-Regulated Kinase (ERK) cascade, which can influence gene expression and cellular function.[14]
Caption: Signaling cascade initiated by Desnitro-imidacloprid at the nAChR.
Analytical Applications and Methodologies
The primary application of desnitro-imidacloprid-d4 hydrochloride is as an internal standard for quantitative analysis.
The Critical Role of a Deuterated Internal Standard
In analytical chemistry, particularly for trace-level analysis in complex matrices like food, water, or biological tissues, accuracy is paramount.
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Trustworthiness through Self-Validation: An ideal internal standard behaves identically to the analyte of interest (the "native" compound) during sample extraction, cleanup, and chromatographic separation, but is distinguishable during detection. Deuterated standards fulfill this perfectly. Desnitro-imidacloprid-d4 co-elutes with the native desnitro-imidacloprid from the HPLC column, but its higher mass allows it to be separately quantified by the mass spectrometer. By adding a known amount of the d4-standard to every sample at the beginning of the workflow, any analyte loss during sample preparation can be precisely corrected for, ensuring highly accurate and reproducible results.
Standard Analytical Workflow: QuEChERS and LC-MS/MS
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method followed by LC-MS/MS is a gold-standard approach for analyzing pesticide residues.[15][16]
-
Sample Homogenization & Spiking:
-
Weigh 5-10 g of a homogenized sample (e.g., bee pollen, herbal matrix) into a 50 mL centrifuge tube.[16]
-
Add a precise volume of the desnitro-imidacloprid-d4 hydrochloride internal standard solution, along with a solution containing other target analytes.
-
-
Extraction:
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute. Acetonitrile is effective at extracting a wide range of pesticides.
-
Add a QuEChERS salt packet (typically containing MgSO₄ for water removal and NaCl/citrate buffers for pH control and partitioning) and shake again for 1 minute.
-
-
Centrifugation & Cleanup (d-SPE):
-
Centrifuge the tube at >3000 g for 5 minutes to separate the sample solids and aqueous layer from the acetonitrile supernatant.
-
Transfer an aliquot of the acetonitrile extract to a 2 mL tube containing a dispersive solid-phase extraction (d-SPE) mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove lipids).
-
Vortex and centrifuge again.
-
-
LC-MS/MS Analysis:
-
Transfer the final cleaned extract into an autosampler vial.
-
Inject 1-5 µL into the LC-MS/MS system.[16]
-
Caption: Standard analytical workflow for pesticide residue analysis.
Data Presentation: LC-MS/MS Parameters
Quantification is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the native analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Desnitro-imidacloprid | 211.1 | 175.1 | 126.1 |
| Desnitro-imidacloprid-d4 | 215.1 | 179.1 | 126.1 |
Note: Exact m/z values may vary slightly based on instrumentation and adduct formation. The +4 Da mass shift is clearly visible in the precursor and the corresponding fragment ion.
Conclusion
Desnitro-imidacloprid-d4 hydrochloride is more than just a chemical; it is a critical enabler of scientific and regulatory progress. Its structure, derived from the metabolic alteration of imidacloprid, confers a high degree of mammalian toxicity by potently activating nicotinic acetylcholine receptors. This toxicological profile makes its detection and quantification in food and environmental samples a public health priority. The synthesis of its stable isotope-labeled hydrochloride form provides the analytical community with an indispensable internal standard. By allowing for highly accurate and validated measurements via methods like LC-MS/MS, it underpins the global effort to monitor pesticide residues, conduct exposure assessments, and ensure the safety of the food supply.
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Semedo-Lemsaddek, T., et al. (2023). Imidacloprid and Its Bioactive Metabolite, Desnitro-Imidacloprid, Differentially Affect Ovarian Antral Follicle Growth, Morphology, and Hormone Synthesis In Vitro. MDPI. Retrieved February 27, 2026, from [Link]
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